![molecular formula C22H17N5 B5308364 N-(pyridin-3-ylmethyl)-4-quinolin-2-yl-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5308364.png)
N-(pyridin-3-ylmethyl)-4-quinolin-2-yl-1H-pyrrolo[2,3-b]pyridin-6-amine
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Overview
Description
N-(pyridin-3-ylmethyl)-4-quinolin-2-yl-1H-pyrrolo[2,3-b]pyridin-6-amine, also known as PP-1, is a potent and selective inhibitor of Src family kinases. Src kinases play a crucial role in a variety of cellular processes, including cell proliferation, differentiation, and survival. PP-1 has been widely used in scientific research to investigate the role of Src kinases in various biological processes.
Mechanism of Action
N-(pyridin-3-ylmethyl)-4-quinolin-2-yl-1H-pyrrolo[2,3-b]pyridin-6-amine works by binding to the ATP-binding site of Src kinases, thereby inhibiting their activity. Src kinases are involved in the phosphorylation of various proteins, which plays a crucial role in the regulation of cellular processes. Inhibition of Src kinases by this compound leads to the inhibition of phosphorylation of these proteins, leading to the inhibition of cellular processes regulated by these proteins.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the growth of various cancer cell lines in vitro. It has also been shown to inhibit the migration and invasion of cancer cells. In addition, this compound has been shown to induce apoptosis in cancer cells. These effects are thought to be due to the inhibition of Src kinases by this compound.
Advantages and Limitations for Lab Experiments
N-(pyridin-3-ylmethyl)-4-quinolin-2-yl-1H-pyrrolo[2,3-b]pyridin-6-amine has several advantages for use in lab experiments. It is a potent and selective inhibitor of Src kinases, making it a useful tool for investigating the role of Src kinases in various biological processes. However, this compound has some limitations. It is not cell-permeable, and therefore cannot be used to inhibit Src kinases in vivo. In addition, this compound has been shown to inhibit other kinases, such as Lck, which may limit its specificity in some experiments.
Future Directions
There are several future directions for research involving N-(pyridin-3-ylmethyl)-4-quinolin-2-yl-1H-pyrrolo[2,3-b]pyridin-6-amine. One direction is to investigate the role of Src kinases in other biological processes, such as neuronal development and function. Another direction is to investigate the potential therapeutic applications of this compound in cancer treatment. Finally, further research is needed to develop more specific inhibitors of Src kinases, which may have fewer off-target effects than this compound.
Synthesis Methods
N-(pyridin-3-ylmethyl)-4-quinolin-2-yl-1H-pyrrolo[2,3-b]pyridin-6-amine can be synthesized using a multi-step process involving the reaction of 2-chloro-4-nitroaniline with pyridine-3-methanol, followed by the reduction of the resulting nitro compound and the coupling of the resulting amine with 4-quinolinyl chloride. The final step involves the cyclization of the resulting intermediate with pyrrole-2-carboxylic acid.
Scientific Research Applications
N-(pyridin-3-ylmethyl)-4-quinolin-2-yl-1H-pyrrolo[2,3-b]pyridin-6-amine has been extensively used in scientific research to investigate the role of Src kinases in various biological processes, including cell proliferation, differentiation, and survival. It has also been used to study the role of Src kinases in cancer development and progression.
properties
IUPAC Name |
N-(pyridin-3-ylmethyl)-4-quinolin-2-yl-1H-pyrrolo[2,3-b]pyridin-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5/c1-2-6-19-16(5-1)7-8-20(26-19)18-12-21(27-22-17(18)9-11-24-22)25-14-15-4-3-10-23-13-15/h1-13H,14H2,(H2,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUNDEJMCYNAPKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=CC(=NC4=C3C=CN4)NCC5=CN=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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